molecular formula C16H10ClFN2O2 B3042436 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-55-9

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042436
CAS No.: 618102-55-9
M. Wt: 316.71 g/mol
InChI Key: URXINSSHTBTKET-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 2-fluorophenyl group, along with a carboxylic acid functional group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Substitution reactions: The 4-chlorophenyl and 2-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Pyrazole derivatives, including this compound, have been investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound has been explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, such as those involved in inflammation or cell proliferation, leading to therapeutic effects.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    3-(4-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound has the positions of the chlorine and fluorine substituents reversed, which may lead to differences in its properties and applications.

    1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound lacks the chlorine substituent, which may influence its biological and chemical behavior.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(2-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXINSSHTBTKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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